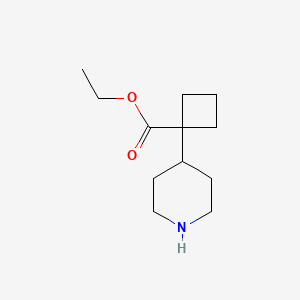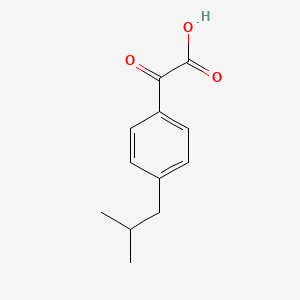
rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” is a synthetic organic compound that features a cyclopropane ring substituted with an amine group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a borylation reaction, often using a boron-containing reagent such as bis(pinacolato)diboron.
Amination: The amine group can be introduced through a substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form a boronic acid or other oxidized boron species.
Reduction: The amine group can be reduced to form a primary amine or other reduced nitrogen species.
Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Boronic acids, boronates, and other oxidized boron species.
Reduction: Primary amines and other reduced nitrogen species.
Substitution: Cyclopropane derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: The amine group can be used to conjugate the compound to biomolecules for various biological applications.
Medicine
Drug Development: The compound can be used as a building block in the synthesis of pharmaceutical compounds.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which “rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” exerts its effects depends on the specific application. In catalysis, it may act as a ligand that coordinates to a metal center, facilitating various chemical transformations. In bioconjugation, the amine group can form covalent bonds with biomolecules, enabling the compound to be used in various biological assays.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simple cyclopropane derivative with an amine group.
Boronate Esters: Compounds containing a boronate ester group, such as pinacol boronate ester.
Cyclopropane Derivatives: Various cyclopropane derivatives with different functional groups.
Uniqueness
“rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” is unique due to the combination of a cyclopropane ring, an amine group, and a boronate ester
Properties
Molecular Formula |
C9H18BNO2 |
|---|---|
Molecular Weight |
183.06 g/mol |
IUPAC Name |
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H18BNO2/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11/h6-7H,5,11H2,1-4H3/t6-,7-/m1/s1 |
InChI Key |
VZCIXXZNZMLCDE-RNFRBKRXSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





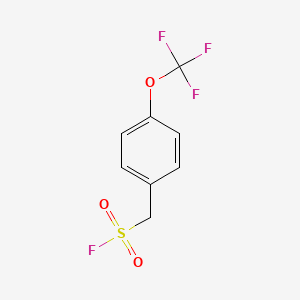

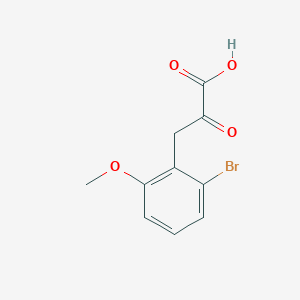
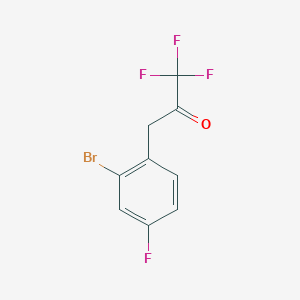

![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
